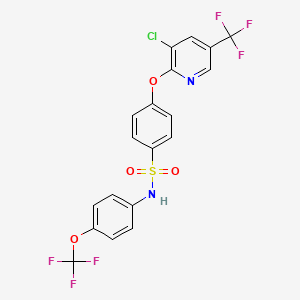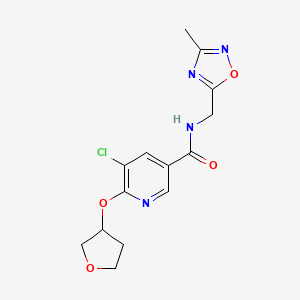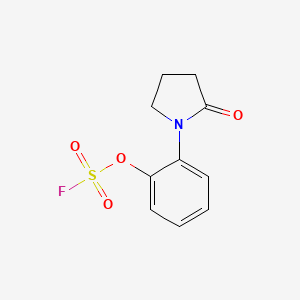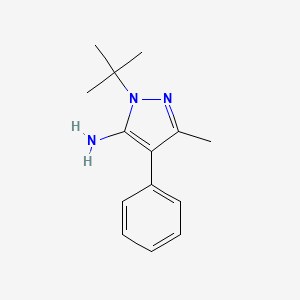![molecular formula C9H12N6O B2834438 8-(3-氨基吡咯啉-1-基)[1,2,4]三唑并[4,3-a]吡嗪-3(2H)-酮 CAS No. 1354496-79-9](/img/structure/B2834438.png)
8-(3-氨基吡咯啉-1-基)[1,2,4]三唑并[4,3-a]吡嗪-3(2H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(3-aminopyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a useful research compound. Its molecular formula is C9H12N6O and its molecular weight is 220.236. The purity is usually 95%.
BenchChem offers high-quality 8-(3-aminopyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3-aminopyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
腺苷人类受体拮抗剂的多功能支架
Falsini 等人 (2017) 的一项研究确定 1,2,4-三唑并[4,3-a]吡嗪-3-酮是一种用于开发腺苷人类受体拮抗剂的新型多功能支架。该支架源自分子简化方法,导致合成靶向 hA2A 腺苷受体的衍生物。一些化合物对靶标表现出纳摩尔亲和力和选择性,在神经保护中具有潜在应用,特别是在帕金森病模型中 (Falsini 等人,2017)。
抗惊厥活性
Kelley 等人 (1995) 合成并测试了一系列取代的 8-氨基-3-苄基-1,2,4-三唑并[4,3-a]吡嗪,以了解其抗惊厥活性。这些化合物在大鼠中针对最大电休克诱发的癫痫发作进行了评估,其中一些表现出有效的活性,表明该支架在开发抗惊厥疗法中的潜力 (Kelley 等人,1995)。
人肾素抑制活性
Roberts 等人 (1990) 探索了 1,2,4-三唑并[4,3-a]吡嗪衍生物的人肾素抑制活性。该研究旨在开发充当血管紧张素原天然底物残基的非肽替代品的化合物,显示出治疗高血压的潜力。一些化合物在动物模型中表现出有效的抑制效果和降低血压的功效 (Roberts 等人,1990)。
抗菌和抗癌活性
Mallisetty 等人 (2022) 的一项研究报告了与吡唑衍生物连接的 1,2,4-三唑的合成和评估,以了解其抗菌和抗癌活性。化合物对各种细菌微生物和癌细胞系表现出显着的抑制潜力,突出了这种化学支架在解决传染病和癌症方面的治疗潜力 (Mallisetty 等人,2022)。
作用机制
Target of Action
The primary target of 8-(3-aminopyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is the Neurokinin Receptor . Neurokinin receptors are a class of G protein-coupled receptors that bind tachykinins, a family of peptides that includes substance P and neurokinin A. They play a crucial role in the regulation of various human physiological functions, including pain perception, cardiovascular homeostasis, and respiratory regulation .
Mode of Action
This compound acts as an inhibitor of the Neurokinin Receptor . It binds to the receptor, preventing the normal ligands (neurokinins) from binding and activating the receptor. This inhibition disrupts the normal signaling pathways of the receptor, leading to changes in the physiological functions regulated by these pathways .
Biochemical Pathways
The inhibition of the Neurokinin Receptor by 8-(3-aminopyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one affects several biochemical pathways. These include the pain perception pathway , the cardiovascular homeostasis pathway , and the respiratory regulation pathway . The downstream effects of these disruptions can lead to changes in pain perception, cardiovascular function, and respiratory function .
Pharmacokinetics
It is known that the compound is soluble in dmso, which suggests that it may have good bioavailability
Result of Action
The inhibition of the Neurokinin Receptor by 8-(3-aminopyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one can lead to a variety of molecular and cellular effects. These can include decreased pain perception, altered cardiovascular function, and changes in respiratory function . The exact effects can vary depending on the specific physiological context and the concentration of the compound.
Action Environment
The action, efficacy, and stability of 8-(3-aminopyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules that can interact with the compound, and the temperature. For example, the compound is stored at -20°C to maintain its stability
属性
IUPAC Name |
8-(3-aminopyrrolidin-1-yl)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O/c10-6-1-3-14(5-6)7-8-12-13-9(16)15(8)4-2-11-7/h2,4,6H,1,3,5,10H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKQBMSJTDDQSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=NC=CN3C2=NNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2834371.png)
![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2834373.png)

![(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-1-yl)methanol](/img/structure/B2834375.png)
![2-[(E)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2834376.png)
![5-((2,5-dimethoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2834377.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,5-dimethoxybenzamide](/img/structure/B2834378.png)
